Benserazide Hydrochloride chemical structure and properties
Benserazide Hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to Benserazide Hydrochloride. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.
Chemical Structure and Identification
Benserazide Hydrochloride is the hydrochloride salt of benserazide, a peripherally-acting aromatic L-amino acid decarboxylase (DDC) inhibitor. Its primary use is in combination with levodopa for the treatment of Parkinson's disease. By inhibiting the peripheral decarboxylation of levodopa to dopamine, benserazide increases the central nervous system availability of levodopa.
The chemical structure of Benserazide Hydrochloride is presented below.
Caption: Chemical structure of Benserazide Hydrochloride.
A logical diagram illustrating the synthesis pathway is provided below.
Caption: Simplified synthesis pathway of Benserazide Hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of Benserazide Hydrochloride is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆ClN₃O₅ |
| Molecular Weight | 293.7 g/mol [1][2] |
| CAS Number | 14919-77-8[1][3][4][5] |
| IUPAC Name | (RS)-2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride[5][6] |
| Appearance | White to off-white or grayish-white crystalline solid.[1][3] |
| Melting Point | Approximately 146-148 °C.[6] |
| Solubility | Freely soluble in water, soluble in methanol, and practically insoluble in ethanol and acetone.[1][6][7] |
| pKa | Data not consistently available in the searched literature. Determination via potentiometric titration is recommended. |
| pH (1% solution in water) | 4.0 - 5.0.[1][7] |
Experimental Protocols
This section provides detailed methodologies for the determination of key properties and for the analysis of Benserazide Hydrochloride.
Melting Point Determination (Capillary Method)
This protocol is based on the general method described in the United States Pharmacopeia (USP).
Apparatus:
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Melting point apparatus with a heating block and a means for controlled heating.
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Capillary tubes (closed at one end).
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Thermometer calibrated for melting point determination.
Procedure:
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Sample Preparation: Finely powder the dry Benserazide Hydrochloride sample.
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Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-4 mm.
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Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the block at a rate of 10°C/minute until the temperature is approximately 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C/minute.
-
Observation: Record the temperature at which the substance is first observed to melt (the point of collapse) and the temperature at which it becomes completely liquid. This range is the melting point.
Solubility Determination (Shake-Flask Method)
This protocol follows the general principles of the shake-flask method for determining equilibrium solubility.
Apparatus:
-
Mechanical shaker or agitator.
-
Constant temperature water bath or incubator.
-
Centrifuge.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Sample Preparation: Add an excess amount of Benserazide Hydrochloride to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.
-
Equilibration: Place the flask in a constant temperature bath (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of Benserazide Hydrochloride in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This is a representative isocratic RP-HPLC method for the analysis of Benserazide Hydrochloride.
Chromatographic Conditions:
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Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of Benserazide Hydrochloride reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the Benserazide Hydrochloride sample in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the content of Benserazide Hydrochloride in the sample by comparing the peak area with that of the standard. Impurities can be quantified based on their peak areas relative to the main peak.
The following diagram illustrates a typical experimental workflow for HPLC analysis.
Caption: Experimental workflow for HPLC analysis of Benserazide Hydrochloride.
Mechanism of Action: DOPA Decarboxylase Inhibition
Benserazide Hydrochloride exerts its therapeutic effect by inhibiting the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase. This enzyme is responsible for the conversion of L-DOPA to dopamine. Since benserazide does not cross the blood-brain barrier, it primarily acts on peripheral DDC. This prevents the premature conversion of L-DOPA to dopamine in the periphery, thereby increasing the amount of L-DOPA that can enter the central nervous system, where it is needed to be converted to dopamine to alleviate the symptoms of Parkinson's disease.
The signaling pathway is depicted in the diagram below.
Caption: Mechanism of action of Benserazide in inhibiting peripheral DOPA decarboxylase.
References
- 1. Separation of Benserazide hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Method for analyzing benserazide impurity A in levodopa and benserazide hydrochloride compound preparation - Eureka | Patsnap [eureka.patsnap.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Improved HPLC method for determination of related substances in b...: Ingenta Connect [ingentaconnect.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Synthetic method for intermediate of benserazide hydrochloride (2014) | Xiong Qingsheng | 2 Citations [scispace.com]
- 7. CN104788338A - Preparation method of benserazide hydrochloride - Google Patents [patents.google.com]
